molecular formula C11H16N2O2S B182739 1-Methylsulfonyl-4-phenylpiperazine CAS No. 222038-81-5

1-Methylsulfonyl-4-phenylpiperazine

Cat. No. B182739
M. Wt: 240.32 g/mol
InChI Key: RTMVRNFNRYPQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylsulfonyl-4-phenylpiperazine is an organic compound with the molecular formula C11H16N2O2S . It has an average mass of 240.322 Da and a monoisotopic mass of 240.093246 Da . It is also known by other names such as 1-(4-methanesulfonylphenyl)piperazine and 1-(4-methylsulfonylphenyl)piperazine .


Molecular Structure Analysis

The molecular structure of 1-Methylsulfonyl-4-phenylpiperazine consists of a six-membered ring containing two opposing nitrogen atoms . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

1-Methylsulfonyl-4-phenylpiperazine has a density of 1.2±0.1 g/cm3, a boiling point of 464.6±45.0 °C at 760 mmHg, and a flash point of 234.8±28.7 °C . It has a molar refractivity of 64.2±0.4 cm3, a polar surface area of 58 Å2, and a molar volume of 199.5±3.0 cm3 .

Safety And Hazards

The safety data sheet for a similar compound, 1-(Methylsulfonyl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research on phenylpiperazine derivatives, including 1-Methylsulfonyl-4-phenylpiperazine, suggests potential future applications in the development of innovative therapies . For instance, some derivatives have shown lower toxicity than 1-phenylpiperazine, suggesting promise in future applications . Furthermore, the use of chemical permeation enhancers, such as piperazines, to improve transport across the intestinal epithelium into the bloodstream offers an intriguing opportunity for the oral administration of macromolecular therapeutics .

properties

IUPAC Name

1-methylsulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMVRNFNRYPQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355391
Record name 1-methylsulfonyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylsulfonyl-4-phenylpiperazine

CAS RN

222038-81-5
Record name 1-methylsulfonyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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